N-[4-(aminomethyl)phenyl]methanesulfonamide N-[4-(aminomethyl)phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 129872-50-0
VCID: VC21183492
InChI: InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)CN
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

N-[4-(aminomethyl)phenyl]methanesulfonamide

CAS No.: 129872-50-0

Cat. No.: VC21183492

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminomethyl)phenyl]methanesulfonamide - 129872-50-0

Specification

CAS No. 129872-50-0
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name N-[4-(aminomethyl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
Standard InChI Key IZJVPNBRAKIMBK-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)CN
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)CN

Introduction

N-[4-(aminomethyl)phenyl]methanesulfonamide is an organic compound belonging to the sulfonamide class of chemicals. The molecule contains a phenyl ring with an aminomethyl group and a methanesulfonamide moiety attached at the para position. This structural arrangement confers specific chemical properties that make the compound valuable in various synthetic applications. The hydrochloride salt form of this compound is more commonly referenced in literature due to its enhanced stability and is identified by CAS number 128263-66-1 .

The compound's distinct functional groups—particularly the aminomethyl and sulfonamide groups—provide reactive sites that make it useful as an intermediate in organic synthesis. These functional groups can form hydrogen bonds and participate in various chemical transformations, making the compound particularly valuable in the pharmaceutical industry. Understanding its properties and applications is essential for researchers working in medicinal chemistry and drug development.

Chemical Properties and Structure

Physical Properties

N-[4-(aminomethyl)phenyl]methanesulfonamide and its hydrochloride salt form exhibit distinct physical properties that influence their handling and application in research settings. The hydrochloride salt form appears as a solid at room temperature with specific characteristics detailed below .

Table 1: Physical Properties of N-[4-(aminomethyl)phenyl]methanesulfonamide Hydrochloride

PropertyValue/Description
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.72 g/mol
Physical StateSolid
Melting Point255-257 °C
AppearanceSolid
Storage RequirementsInert atmosphere, Room Temperature

The non-hydrochloride form would have a lower molecular weight (200.27 g/mol) and different solubility properties compared to the hydrochloride salt. The free base is expected to be less water-soluble but more soluble in organic solvents than its salt form, which is a common characteristic difference between free bases and their corresponding salts.

Structural Characteristics

The compound features a para-substituted benzene ring with an aminomethyl group (-CH2NH2) at one position and a methanesulfonamide group (-NHSO2CH3) at the opposite position. This structural arrangement creates a molecule with both nucleophilic (amino group) and electrophilic (sulfonamide) sites, enabling it to participate in various chemical reactions.

The presence of both primary amine and sulfonamide functional groups makes this compound particularly versatile in chemical synthesis. The primary amine can participate in nucleophilic substitution, condensation reactions, and amide formation, while the sulfonamide group can engage in hydrogen bonding and serve as a directing group in certain reactions.

Synthesis Methods

The synthesis of N-[4-(aminomethyl)phenyl]methanesulfonamide typically involves multi-step processes starting from appropriate precursors. While the search results don't provide specific synthetic routes for this exact compound, related sulfonamide derivatives are typically synthesized through reactions between amines and sulfonyl chlorides.

By analogy with similar compounds, a potential synthetic route might involve:

  • Protection of the aminomethyl group in 4-aminomethylaniline

  • Reaction with methanesulfonyl chloride in the presence of a base

  • Deprotection to yield the desired product

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt.

Applications in Pharmaceutical Research

Role in Drug Development

N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride serves as an important intermediate or reagent in organic synthesis, particularly in the development of pharmaceutical compounds . Its bifunctional nature makes it valuable in building more complex molecular structures. The compound's functional groups allow for selective reactions at either the amino or sulfonamide positions, enabling stepwise construction of target molecules.

In pharmaceutical chemistry, intermediates like this compound are essential building blocks for creating libraries of potential drug candidates. The presence of both nucleophilic and hydrogen-bonding moieties within the same molecule provides opportunities for developing compounds with specific binding affinities to biological targets.

Pharmacological Applications

The hydrochloride salt form of N-[4-(aminomethyl)phenyl]methanesulfonamide has found applications in the preparation of various therapeutic agents, including:

  • Anti-tumor drugs

  • Antiviral compounds

  • Antibiotic formulations

The sulfonamide group has historical significance in medicinal chemistry, particularly in antibacterial agents. The first sulfonamide antibiotics were developed in the 1930s and revolutionized the treatment of bacterial infections. Modern sulfonamide derivatives continue to be explored for various therapeutic applications, building on this rich history of clinical success.

Current Research and Future Perspectives

Research into sulfonamide derivatives continues to be an active area in medicinal chemistry. Compounds like N-[4-(aminomethyl)phenyl]methanesulfonamide serve as versatile building blocks for creating novel bioactive molecules. Current research trends include:

  • Development of targeted anticancer agents utilizing sulfonamide scaffolds

  • Exploration of sulfonamide-based enzyme inhibitors

  • Investigation of antimicrobial applications in response to growing antibiotic resistance

  • Structure-activity relationship studies to optimize biological activity

The bifunctional nature of N-[4-(aminomethyl)phenyl]methanesulfonamide makes it particularly valuable in click chemistry and other modern synthetic approaches that require modular components with orthogonal reactivity. As pharmaceutical research continues to evolve, compounds with specific functional group arrangements will remain crucial in the development of next-generation therapeutic agents.

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